

A Comparative Guide to Enozertinib and Amivantamab for Targeted Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and available experimental data for two targeted therapies in oncology: **enozertinib** and amivantamab. The information is intended for a scientific audience to facilitate an objective evaluation of these compounds.

Overview and Mechanism of Action

Enozertinib and amivantamab represent distinct therapeutic strategies for treating non-small cell lung cancer (NSCLC) and other solid tumors driven by specific genetic alterations. While both drugs ultimately aim to disrupt cancer cell signaling, their molecular targets and mechanisms of action differ significantly.

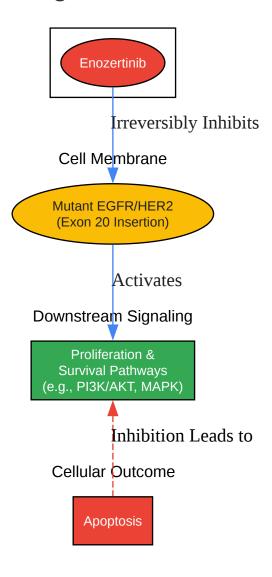
Enozertinib is an orally bioavailable, central nervous system (CNS)-penetrant, and irreversible inhibitor that selectively targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (Ex20ins) mutations.[1][2] By covalently binding to these mutant receptors, **enozertinib** blocks their signaling pathways, which can lead to apoptosis of cancer cells.[2] Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain metastases, a common complication in NSCLC.[3][4]

Amivantamab is a fully human, bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET) receptor.[5][6] Its mechanism of action is multifaceted and includes:



- Ligand Blocking: Amivantamab prevents the binding of ligands to both EGFR and MET,
 thereby inhibiting receptor activation and downstream signaling.[7][8]
- Receptor Degradation: It induces the internalization and degradation of both EGFR and MET receptors.[7][8]
- Immune Cell-Directing Activity: The Fc region of amivantamab can engage immune effector cells, such as natural killer (NK) cells and macrophages, leading to antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis, respectively.[7][9]

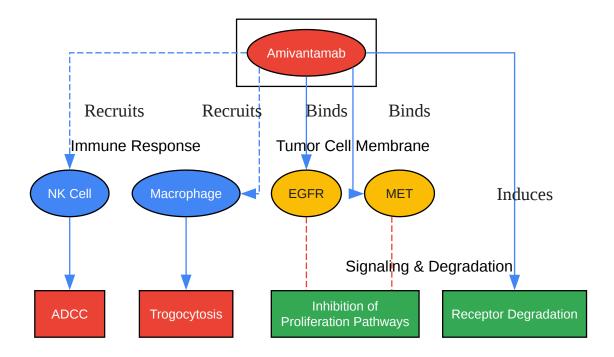
Signaling Pathway Diagrams



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Enozertinib's targeted inhibition of mutant EGFR/HER2 signaling.



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Amivantamab's multi-faceted mechanism of action.

Preclinical Efficacy

Both **enozertinib** and amivantamab have demonstrated significant anti-tumor activity in preclinical models.

Enozertinib: Preclinical studies have highlighted **enozertinib**'s potent and selective activity against a range of EGFR and HER2 exon 20 insertion mutations.[3][4] In in vivo studies using NSCLC xenograft models with EGFR exon 20 insertions, **enozertinib** induced tumor growth inhibition of over 90%.[10] Notably, it also demonstrated significant regression of intracranial tumors, outperforming other inhibitors in this aspect.[10]

Amivantamab: Preclinical data for amivantamab have shown its efficacy in various models of EGFR-driven NSCLC, including those with exon 20 insertions.[11] In vitro studies demonstrated that amivantamab can induce antibody-dependent cellular cytotoxicity in cell lines with classical EGFR mutations, MET amplification, and EGFR exon 20 insertions.[9] In



vivo, amivantamab has shown superior efficacy compared to cetuximab and poziotinib in inhibiting tumor growth in xenograft models.[11]

Clinical Efficacy

Direct comparative clinical trial data between **enozertinib** and amivantamab is not yet available. Amivantamab is an approved therapy with more mature clinical data, while **enozertinib** is in earlier stages of clinical development.

Enozertinib: Clinical data for **enozertinib** is still emerging. A notable case from a Phase 1 trial reported a sustained complete response of all systemic and brain metastases in a patient with NSCLC harboring an EGFR exon 20 insertion mutation.[3][4] More comprehensive data from the Phase 1b trial of **enozertinib** in previously treated patients with HER2 exon 20 mutant NSCLC is anticipated to be presented at the ESMO Asia Congress in December 2025.[6][7] Data on its efficacy in EGFR exon 20 NSCLC is also expected.[3]

Amivantamab: Amivantamab has been evaluated in several clinical trials, leading to its regulatory approval.

Table 1: Selected Clinical Trial Data for Amivantamab



Trial (NCT ID)	Patient Population	Treatment	Overall Response Rate (ORR)	Median Duration of Response (DOR)	Median Progressio n-Free Survival (PFS)
CHRYSALIS (NCT026097 76) [Post- platinum]	EGFR Exon 20ins NSCLC	Amivantamab monotherapy	40%	11.1 months	8.3 months[12]
MARIPOSA (NCT044870 80) [First-line]	Common EGFR mutations (Ex19del or L858R)	Amivantamab + Lazertinib	-	25.8 months	23.7 months[13]
MARIPOSA (NCT044870 80) [First-line]	Common EGFR mutations (Ex19del or L858R)	Osimertinib	-	16.8 months	16.6 months[13]
MARIPOSA-2 (NCT049882 95) [Post- osimertinib]	EGFR- mutated NSCLC	Amivantamab + Chemotherap y	-	-	6.3 months[13]
MARIPOSA-2 (NCT049882 95) [Post- osimertinib]	EGFR- mutated NSCLC	Chemotherap y alone	-	-	4.2 months[13]

Experimental Protocols

Detailed experimental protocols are outlined in the respective publications. Below is a summary of the general methodologies employed in key preclinical and clinical studies.

Enozertinib Preclinical Studies



- Cell Lines and Culture: A panel of human NSCLC and other cancer cell lines harboring various EGFR and HER2 mutations, including exon 20 insertions, were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- In Vitro Proliferation Assays: The anti-proliferative activity of enozertinib was assessed using assays such as CellTiter-Glo to measure cell viability after a 72-hour treatment period.
- Xenograft Models: Human cancer cell lines were implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). For intracranial models, cells were stereotactically injected into the brains of the mice. Tumor growth was monitored, and the efficacy of enozertinib was evaluated by measuring tumor volume over time.
- Further Details: For comprehensive methodologies, refer to the publication in Cancer Research titled "Enozertinib is a Selective, Brain-Penetrant EGFR Inhibitor for Treating Non-small Cell Lung Cancer with EGFR Exon 20 and Atypical Mutations".[3][4]

Amivantamab Preclinical and Clinical Studies

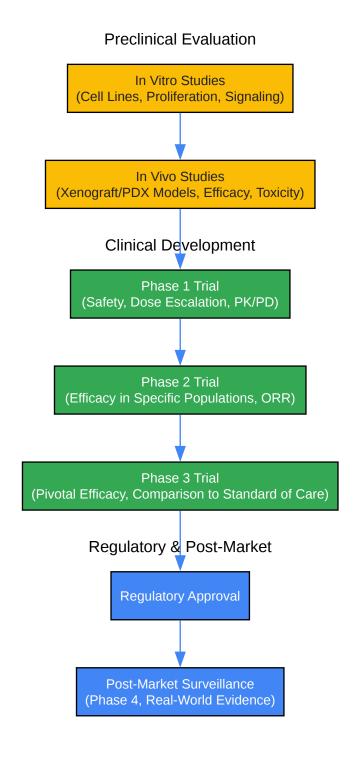
- Preclinical In Vitro Assays:
 - Binding Affinity: The binding affinity of amivantamab to the extracellular domains of EGFR and MET was determined using in vitro competitive binding assays.[11]
 - ADCC Assays: The ability of amivantamab to induce ADCC was evaluated by co-culturing cancer cells with peripheral blood mononuclear cells (PBMCs) and measuring cell lysis.
- Preclinical In Vivo Studies:
 - Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with NSCLC were implanted into immunocompromised mice to create PDX models that more closely recapitulate the heterogeneity of human tumors.
- Clinical Trial Design (CHRYSALIS NCT02609776):
 - Study Design: A Phase 1, open-label, dose-escalation, and dose-expansion study.
 - Patient Population: Patients with advanced NSCLC with various EGFR and MET mutations.



- Treatment: Amivantamab administered intravenously. The recommended Phase 2 dose was 1050 mg (1400 mg for patients ≥ 80 kg) weekly for the first 4 weeks, then every 2 weeks.
- Endpoints: Primary endpoints included dose-limiting toxicities and overall response rate.
- Further Details: Detailed protocol information can be found in the clinical trial registration (NCT02609776) and related publications.[4]
- Clinical Trial Design (MARIPOSA NCT04487080):
 - Study Design: A Phase 3, randomized, multicenter study.
 - Patient Population: First-line treatment of patients with EGFR-mutated (Exon 19 deletions or L858R substitution) locally advanced or metastatic NSCLC.
 - Treatment Arms: Amivantamab in combination with lazertinib versus osimertinib alone.
 - Further Details: The full study protocol is available through the clinical trial registration (NCT04487080).[8]

Experimental Workflow Diagram





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A typical workflow for targeted therapy development.

Summary and Future Directions



Enozertinib and amivantamab are promising targeted therapies for NSCLC with distinct mechanisms of action and at different stages of development. **Enozertinib**, a brain-penetrant small molecule inhibitor, shows strong preclinical activity against EGFR/HER2 exon 20 insertion mutations, with early clinical signals of efficacy, including in the CNS. Amivantamab, a bispecific antibody targeting EGFR and MET, has demonstrated robust clinical efficacy in various settings, leading to its approval and integration into clinical practice.

The direct comparison of these two agents will require mature clinical data from **enozertinib**'s ongoing trials. The upcoming data presentation at ESMO Asia 2025 will be critical in further defining the clinical potential of **enozertinib** and its place in the therapeutic landscape for NSCLC. Future research may also explore combination strategies, such as the planned trial of **enozertinib** with subcutaneous amivantamab, to potentially enhance efficacy and overcome resistance.[3]

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